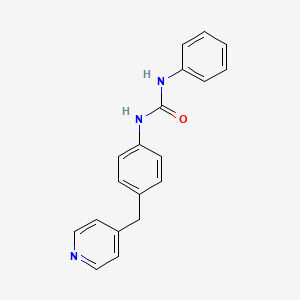

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea

Description

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea is a urea-based small molecule characterized by a central urea linkage flanked by a phenyl group and a 4-(pyridin-4-ylmethyl)phenyl substituent. This compound has garnered attention in diverse research areas, including medicinal chemistry and materials science. Recent studies highlight its dual utility as a corrosion inhibitor for mild steel in acidic environments and as a scaffold for antiproliferative agents targeting cancer cell lines . Its molecular formula is C₁₉H₁₆N₄O, with a calculated molecular weight of 316.36 g/mol. Synthesized via coupling reactions involving aryl isocyanates and amines, it exhibits high purity (≥97% in analogous compounds) and stability under experimental conditions .

Properties

IUPAC Name |

1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFUDRGKCDTPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea typically involves the reaction of aniline derivatives with isocyanates. One common method includes the reaction of 4-(pyridin-4-ylmethyl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the phenyl or pyridinylmethyl groups, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea moiety, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea has been investigated for its antiproliferative properties against a range of cancer cell lines. Studies have demonstrated that this compound exhibits broad-spectrum antiproliferative activity, making it a candidate for further development as an anticancer agent. The National Cancer Institute's NCI-60 human cancer cell line panel screening revealed promising results, indicating its potential to inhibit the growth of various cancer types.

Mechanism of Action

The compound is believed to exert its effects through interactions with specific biomolecules, potentially influencing biochemical pathways involved in cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes or alter gene expression related to cancer cell growth .

Corrosion Inhibition

Recent research has highlighted the use of this compound as a corrosion inhibitor for mild steel in acidic environments (specifically 1 M HCl). Experimental electrochemical tests, including potentiodynamic polarization methods, have shown that this compound effectively reduces corrosion rates, thereby enhancing the durability of metal surfaces in corrosive conditions .

Experimental Findings

The efficacy of this compound as a corrosion inhibitor was evaluated through various experimental setups, demonstrating its ability to form protective layers on metal surfaces. The results indicated a significant reduction in corrosion rates compared to untreated samples, suggesting its practical applications in industrial settings where metal protection is crucial .

Case Studies

Several studies have documented the applications of this compound:

- Antiproliferative Screening : A study conducted by researchers at the National Cancer Institute evaluated the compound against multiple cancer cell lines, confirming its potential as an anticancer drug candidate due to its significant inhibitory effects on cell proliferation .

- Corrosion Inhibition Studies : Research published in a chemical engineering journal outlined the use of this compound in protecting mild steel from corrosion in acidic environments. The study utilized both experimental and computational methods to assess the effectiveness of the compound as a corrosion inhibitor, yielding positive results that support its industrial application .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound binds to these targets, disrupting their normal function and leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific type of cancer and the cellular context.

Comparison with Similar Compounds

Key Observations :

- Pyridine Position : The pyridin-4-ylmethyl group in the target compound enhances corrosion inhibition efficiency compared to pyridin-3-yl analogs, likely due to improved adsorption on metal surfaces .

- Heterocyclic Additions : Thiazole- and piperazine-containing derivatives (e.g., 11i) exhibit higher molecular weights and antiproliferative potencies, attributed to hydrogen-bonding interactions with biological targets .

Key Findings :

- Pyridin-3-yl derivatives exhibit superior activity over pyridin-4-yl variants, likely due to enhanced binding to kinase domains .

Corrosion Inhibition Performance

In a 1 M HCl environment, the target compound outperforms traditional inhibitors:

Mechanistic Insights :

Biological Activity

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Phenyl Group : Provides hydrophobic interactions.

- Pyridinylmethyl Group : Enhances biological activity through potential hydrogen bonding.

- Urea Moiety : Acts as a central scaffold for interaction with biological targets.

The molecular formula is , and its synthesis typically involves the reaction of aniline derivatives with isocyanates under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation. The proposed mechanisms include:

- Target Interaction : The compound interacts with specific proteins involved in cell cycle regulation, potentially inhibiting pathways critical for cancer cell survival.

- Molecular Binding : The urea structure can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 2.39 ± 0.10 | |

| HCT-116 (Colon Cancer) | 3.90 ± 0.33 | |

| PC-3 (Prostate Cancer) | 5.60 ± 0.15 | |

| MDA-MB-231 (Breast Cancer) | 4.35 ± 0.09 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to established anticancer agents like Sorafenib.

Case Studies and Research Findings

- In Vitro Studies : A study reported that derivatives of this compound exhibited significant antiproliferative activity against a panel of human cancer cell lines, including A549 and HCT-116, suggesting its potential as a lead compound for further development .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound could effectively bind to BRAF kinase, a key target in cancer therapy, highlighting its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the pyridine ring can significantly affect biological activity. For instance, the introduction of hydroxyl groups has been correlated with improved antiproliferative effects, particularly in specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.